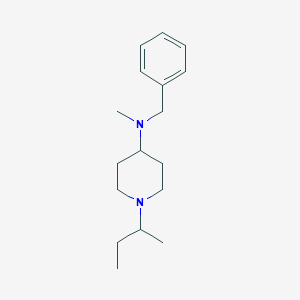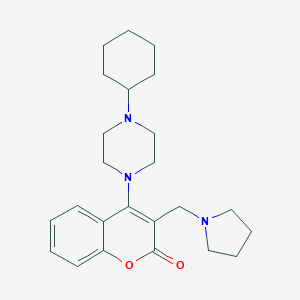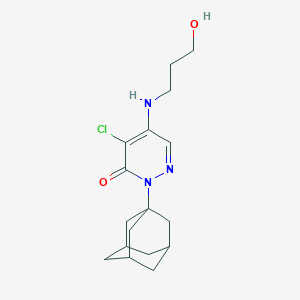![molecular formula C20H26N2O3 B247075 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-PHENYLPROPANAMIDE](/img/structure/B247075.png)
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-PHENYLPROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-phenylpropanamide is a synthetic compound known for its potential therapeutic applications, particularly in the treatment of gastric and duodenal ulcers. This compound has been studied for its antiulcer properties and its ability to modulate gastric acid secretion and mucosal blood flow .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-phenylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and phenylpropanamide.
Reaction Conditions: The reaction is carried out in an anhydrous environment using dichloromethane as the solvent. The reaction mixture is cooled to 0°C, and EDCI.HCl is added under nitrogen protection.
Purification: The product is purified by washing with hydrochloric acid, sodium bicarbonate solution, and saline solution, followed by drying with anhydrous sodium sulfate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
化学反应分析
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
科学研究应用
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-phenylpropanamide involves several pathways:
Gastric Acid Secretion: The compound inhibits gastric acid secretion by blocking specific receptors in the stomach lining.
Mucosal Blood Flow: It increases gastric mucosal blood flow, promoting healing and protection of the gastric lining.
Molecular Targets: The compound targets H2 receptors and other molecular pathways involved in gastric acid production and mucosal protection.
相似化合物的比较
Similar Compounds
Cimetidine: Another antiulcer agent that inhibits gastric acid secretion but has a different chemical structure.
Ranitidine: Similar to cimetidine, it is used to treat ulcers and gastroesophageal reflux disease (GERD).
Famotidine: A more potent H2 receptor antagonist compared to cimetidine and ranitidine.
Uniqueness
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-phenylpropanamide is unique due to its dual action of inhibiting gastric acid secretion and increasing mucosal blood flow, which provides a comprehensive approach to ulcer treatment .
属性
分子式 |
C20H26N2O3 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-phenylpropanamide |
InChI |
InChI=1S/C20H26N2O3/c1-22(14-12-20(23)21-17-7-5-4-6-8-17)13-11-16-9-10-18(24-2)19(15-16)25-3/h4-10,15H,11-14H2,1-3H3,(H,21,23) |
InChI 键 |
JJZNVZAUTIVJAJ-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2 |
规范 SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE](/img/structure/B246994.png)
![N-(4-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246996.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B246998.png)
![3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B246999.png)

![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)

![1-[1-(3-Methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247005.png)
![2-{4-[1-(2-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL](/img/structure/B247007.png)
![4-Bromo-2-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}phenol](/img/structure/B247010.png)
![2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B247013.png)
